Amphetamine aspartate monohydrate

Description

Properties

CAS No. |

851591-76-9 |

|---|---|

Molecular Formula |

C22H35N3O5 |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

(2S)-2-aminobutanedioic acid;1-phenylpropan-2-amine;hydrate |

InChI |

InChI=1S/2C9H13N.C4H7NO4.H2O/c2*1-8(10)7-9-5-3-2-4-6-9;5-2(4(8)9)1-3(6)7;/h2*2-6,8H,7,10H2,1H3;2H,1,5H2,(H,6,7)(H,8,9);1H2/t;;2-;/m..0./s1 |

InChI Key |

DAWXRFCLWKUCNS-MNTSKLTCSA-N |

Isomeric SMILES |

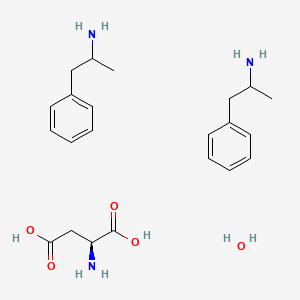

CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C([C@@H](C(=O)O)N)C(=O)O.O |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C(C(C(=O)O)N)C(=O)O.O |

Origin of Product |

United States |

Chemical and Stereochemical Considerations in Amphetamine Aspartate Monohydrate Research

Isomerism of Amphetamine: Dextro- and Levo-Enantiomers

Amphetamine, with the chemical name alpha-methylphenethylamine, possesses a chiral center, leading to the existence of two stereoisomers: dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine). libretexts.orgdrugbank.comnih.gov These enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological properties. libretexts.orgthecarlatreport.com Dextroamphetamine is the dextrorotatory, or 'right-handed,' enantiomer, while levoamphetamine is the levorotatory, or 'left-handed,' isomer. libretexts.orgwikipedia.orgwikipedia.org

While both isomers are central nervous system stimulants, dextroamphetamine is generally considered to be the more potent of the two. libretexts.orgthecarlatreport.comhealtreatmentcenters.com It exhibits more pronounced effects on the central nervous system, particularly in its interaction with dopamine (B1211576) pathways. wikipedia.orgresearchgate.net Levoamphetamine, on the other hand, has been noted to have slightly stronger peripheral and cardiovascular effects and a longer elimination half-life. libretexts.org

| Property | Dextroamphetamine | Levoamphetamine |

| Potency | More potent central nervous system stimulant. libretexts.orgthecarlatreport.comhealtreatmentcenters.com | Less potent central nervous system stimulant. libretexts.org |

| Primary Neurotransmitter Effect | Greater effect on dopamine. researchgate.netnih.gov | More balanced effect on dopamine and norepinephrine (B1679862). researchgate.netnih.gov |

| Peripheral Effects | Less pronounced peripheral effects. libretexts.org | Stronger cardiovascular and peripheral effects. libretexts.org |

| Elimination Half-life | Shorter elimination half-life. libretexts.org | Longer elimination half-life. libretexts.org |

Enantiomeric Composition and Ratios in Mixed Salt Formulations for Research

Specifically, the salt content of this formulation includes:

Amphetamine Aspartate Monohydrate (racemic)

Amphetamine Sulfate (racemic)

Dextroamphetamine Saccharate

Dextroamphetamine Sulfate

This specific ratio is designed to provide a particular pharmacological profile, leveraging the differing properties of the two enantiomers. wikipedia.org The presence of the l-isomer can differentiate these formulations from those containing only d-amphetamine. researchgate.net

| Component Salt | Enantiomeric Contribution |

| This compound | 12.5% levoamphetamine, 12.5% dextroamphetamine |

| Amphetamine Sulfate | 12.5% levoamphetamine, 12.5% dextroamphetamine |

| Dextroamphetamine Saccharate | 25% dextroamphetamine |

| Dextroamphetamine Sulfate | 25% dextroamphetamine |

| Total | 25% levoamphetamine, 75% dextroamphetamine |

Impact of Stereochemistry on Pharmacological and Neurobiological Investigations

The stereochemical configuration of amphetamine has a profound impact on its pharmacological and neurobiological effects, a critical consideration for research in this area. The differential actions of the d- and l-isomers on neurotransmitter systems, particularly dopamine and norepinephrine, are central to these differences.

Research indicates that d-amphetamine is significantly more potent than l-amphetamine in releasing dopamine. researchgate.netnih.govnih.gov In contrast, l-amphetamine has a more balanced effect, increasing both dopamine and norepinephrine levels, and in some studies, it has shown to be as potent or even more potent than d-amphetamine in releasing norepinephrine. nih.govresearchgate.net These distinct neurochemical profiles are thought to underlie the different behavioral and therapeutic effects observed with each isomer and with mixed-isomer formulations. researchgate.net

For instance, the potent dopaminergic activity of d-amphetamine is linked to its strong central stimulant effects. wikipedia.orgnih.gov The inclusion of l-amphetamine in mixed salt formulations is reported to contribute to a different clinical response compared to d-amphetamine alone. libretexts.org Some studies suggest that l-amphetamine may have unique actions on the dopamine transporter, affecting the kinetics of dopamine release. nih.gov These stereospecific effects highlight the importance of considering the precise enantiomeric composition in any pharmacological or neurobiological investigation of amphetamine.

| Research Finding | Impact of Stereochemistry | Reference |

| Dopamine Release | d-amphetamine is 3 to 5 times more potent than l-amphetamine. | wikipedia.orgresearchgate.netnih.gov |

| Norepinephrine Release | l-amphetamine has a more balanced or slightly stronger effect compared to d-amphetamine. | wikipedia.orgnih.govresearchgate.net |

| Dopamine Release Kinetics | The presence of l-amphetamine alters the rise and decay times of dopamine release. | nih.gov |

| Behavioral Effects | d-amphetamine is more effective in addressing overactivity, while both isomers show similar effects on aggression in some studies. | osu.edu |

Chemical Synthesis and Impurity Profiling Research

Chemical Synthesis Pathways of Amphetamine Precursors

The synthesis of amphetamine primarily begins with the precursor 1-phenyl-2-propanone (P-2-P), also known as benzyl (B1604629) methyl ketone (BMK). ukm.myunodc.org Due to controls on P-2-P, clandestine manufacturing often relies on so-called "pre-precursors" like α-phenylacetoacetonitrile (APAAN) and α-phenylacetoacetamide (APAA), which can be converted into P-2-P. researchgate.net The two most common methods for synthesizing amphetamine from P-2-P are the Leuckart reaction and reductive amination. unodc.orgacs.org

The Leuckart Reaction: This is one of the most popular methods used in illicit manufacturing due to its relative simplicity. unodc.org The process involves heating a mixture of P-2-P with either formamide (B127407) or ammonium (B1175870) formate. This condensation reaction produces an intermediate compound, N-formylamphetamine. In a subsequent step, this intermediate is hydrolyzed, typically using hydrochloric acid, to yield amphetamine base. unodc.org The resulting amphetamine base can then be converted into a salt, such as amphetamine aspartate monohydrate.

Reductive Amination: This is another major pathway for amphetamine synthesis starting from P-2-P. acs.org While various specific techniques exist, the central reaction involves the reduction of P-2-P in the presence of an ammonia (B1221849) source. This method is also widely used in clandestine laboratories. nih.gov

Table 1: Key Precursors and Intermediates in Amphetamine Synthesis

| Compound Name | Role in Synthesis | Associated Pathway(s) |

|---|---|---|

| 1-phenyl-2-propanone (P-2-P / BMK) | Primary Precursor | Leuckart, Reductive Amination |

| α-phenylacetoacetonitrile (APAAN) | Pre-precursor | Converted to P-2-P |

| N-formylamphetamine | Intermediate | Leuckart Reaction |

| Formamide | Reagent | Leuckart Reaction |

| Ammonium Formate | Reagent | Leuckart Reaction |

Forensic and Research Applications in Impurity Profiling from Synthesis By-products

The analysis of impurities and by-products in a final drug sample provides a "chemical fingerprint" that is invaluable for forensic intelligence. ukm.myresearchgate.net This practice, known as impurity profiling, allows law enforcement and forensic chemists to deduce the synthetic route used, identify the precursors, and potentially link different drug seizures to a common manufacturing source or trafficking network. ukm.myresearchgate.netmdpi.com Each synthetic pathway generates a unique profile of contaminants, including unreacted starting materials, intermediates, and side-reaction products. researchgate.net

Leuckart Route Impurities: The Leuckart reaction is well-studied and known to produce several characteristic impurities. The most prominent of these are the intermediate N-formylamphetamine, which is often carried over into the final product, and 4-methyl-5-phenylpyrimidine (B1615610). unodc.orgmdpi.com Other by-products that indicate the use of the Leuckart pathway include N,N-di-(β-phenylisopropyl)formamide and 4-benzylpyrimidine. mdpi.comresearchgate.net

Reductive Amination Impurities: The impurity profile for amphetamine produced via reductive amination can be less distinct than that of the Leuckart method. acs.org However, the presence of unreacted P-2-P and other specific by-products can still suggest this route of synthesis. researchgate.net Forensic analysis focuses on identifying these target impurities to differentiate between manufacturing methods. ukm.my

Table 2: Synthesis Routes and Characteristic Impurities

| Synthesis Route | Characteristic Impurity/By-product | Significance |

|---|---|---|

| Leuckart Reaction | N-formylamphetamine | Intermediate carried over into the final product. researchgate.net |

| 4-methyl-5-phenylpyrimidine | A key route-specific by-product. ukm.mymdpi.com | |

| N,N-di-(β-phenylisopropyl)formamide | By-product indicating the Leuckart pathway. mdpi.com | |

| 4-benzylpyrimidine | By-product indicating the Leuckart pathway. mdpi.com | |

| Reductive Amination | 1-phenyl-2-propanone (P-2-P) | Presence of the precursor can indicate the synthesis family. researchgate.net |

| bis-(1-phenylisopropyl) amine | Impurity identified in amphetamine samples. researchgate.net |

Research into Novel Amphetamine Derivative Synthesis

Beyond the scope of clandestine manufacturing, significant legitimate research focuses on the synthesis of novel amphetamine derivatives for potential therapeutic applications. mdpi.commdpi.com This research aims to create new molecules with modified structures to achieve specific pharmacological effects.

One area of investigation involves synthesizing amphetamine derivatives as potential multi-target agents for treating depression. A 2024 study described the creation of a series of new derivatives designed to act as potent inhibitors of both serotonin (B10506) and noradrenaline transporters (SERT/NET) while also having a high affinity for the histamine (B1213489) H3 receptor. mdpi.comnih.govnjtech.edu.cn The synthesis involved multi-step processes, including alkylation, Mannich reactions, and coupling reactions to produce the final target compounds. mdpi.com

Another research direction explores the creation of hybrid molecules to leverage the properties of different chemical classes. For instance, researchers have synthesized novel amphetamine-profen hybrids by forming an amide bond between amphetamine and various profens (a class of non-steroidal anti-inflammatory drugs). mdpi.com This work was conducted to investigate the potential anti-inflammatory activity and fragmentation patterns of these new chemical entities. mdpi.com This area of research highlights the ongoing effort to discover new biofunctional molecules based on the core amphetamine structure. mdpi.com

Preclinical Pharmacology of Amphetamine Aspartate Monohydrate and Its Components

Pharmacodynamics: Molecular and Cellular Mechanisms of Action

Amphetamine exerts its effects through a complex series of interactions with the machinery of monoamine neurotransmission. It primarily targets the transporters responsible for the uptake and packaging of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).

Monoamine Transporter Interactions (Dopamine, Norepinephrine, Serotonin)

Amphetamine acts as a substrate for the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). nih.govnih.gov It competitively inhibits the reuptake of these neurotransmitters from the synaptic cleft. nih.govyoutube.com The d-isomer of amphetamine is reported to be about four times more potent in releasing dopamine than the l-isomer. drugbank.com

Amphetamine's affinity varies across the different transporters, generally showing the highest potency for NET, followed by DAT, and significantly lower potency for SERT. d-nb.infopurdue.edu This differential affinity explains its more pronounced effects on the dopaminergic and noradrenergic systems. wikipedia.orgnih.gov By binding to these transporters, amphetamine not only blocks the normal reuptake process but is also transported into the presynaptic neuron, which is a critical step for its subsequent actions. nih.govdrugbank.com

Table 1: Comparative Inhibitory Potencies (Ki values in µM) of Amphetamine at Human Monoamine Transporters.

| Compound | DAT Ki (µM) | NET Ki (µM) | SERT Ki (µM) | Source |

|---|---|---|---|---|

| Amphetamine | ~0.5 - 0.6 | ~0.07 - 0.1 | ~10 - 40 | d-nb.info |

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Once inside the presynaptic terminal, amphetamine interacts with the vesicular monoamine transporter 2 (VMAT2). nih.govyoutube.comdrugbank.com VMAT2 is responsible for pumping cytosolic monoamines into synaptic vesicles for storage and subsequent release. nih.govyoutube.com Amphetamine inhibits VMAT2, disrupting the sequestration of neurotransmitters like dopamine into these vesicles. nih.govnih.govnih.gov This action, combined with the disruption of the proton gradient across the vesicular membrane, leads to an increase in the concentration of free monoamines in the neuronal cytoplasm. nih.gov A comprehensive study of 42 amphetamine-related compounds concluded that most are VMAT2 substrates, promoting the release of neurotransmitters from vesicles through a carrier-mediated exchange mechanism rather than simply a weak base effect. doi.orgnih.govresearchgate.net

Trace Amine-Associated Receptor 1 (TAAR1) Interactions

A more recently understood mechanism involves the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor. scielo.org.mx Amphetamine and other trace amines are agonists at TAAR1. drugbank.comnih.govwikipedia.org Activation of TAAR1 triggers downstream signaling cascades, including the activation of protein kinase A (PKA) and protein kinase C (PKC). acs.org This signaling can lead to the phosphorylation of monoamine transporters like DAT, which in turn modulates their function and promotes the efflux of neurotransmitters. nih.govacs.org Studies in TAAR1 knockout mice show an exaggerated response to amphetamine, confirming the receptor's role in modulating the dopaminergic system. mdpi.comfrontiersin.org

Substrate Exchange and Monoamine Efflux Mechanisms

The culmination of amphetamine's actions on plasma membrane transporters, VMAT2, and MAO leads to a high concentration of monoamines in the cytoplasm. This steep concentration gradient, combined with amphetamine-induced changes in transporter conformation and ion gradients, facilitates a process known as reverse transport or efflux. nih.govrupress.org Amphetamine acts as a substrate, and its transport into the cell promotes a conformational change in the transporter that favors the outward transport of monoamines from the cytoplasm into the synaptic cleft. nih.govresearchgate.net This non-vesicular release of neurotransmitters is a primary mechanism by which amphetamine dramatically increases extracellular dopamine and norepinephrine levels. nih.govpnas.org Research has identified both a slow exchange mechanism and a rapid, channel-like burst mode of dopamine efflux through DAT induced by amphetamine. pnas.orgnih.gov

Interactions with Other Neurotransmitter Systems (e.g., Glutamate (B1630785), Opioid, GABA)

The massive release of monoamines induced by amphetamine has downstream effects on other major neurotransmitter systems.

Glutamate: Repeated amphetamine administration can potentiate the interaction between dopamine and glutamate transmission. nih.gov The stimulation of D1-like dopamine receptors on glutamatergic terminals can enhance glutamate release. nih.gov Furthermore, amphetamine administration has been shown to increase extracellular glutamate levels in the striatum. nih.gov

GABA: Amphetamine can disturb the inhibitory function of GABAergic interneurons, which normally suppress over-activation of dopaminergic and glutamatergic neurons. nih.gov Systemic administration of d-amphetamine has been shown to increase GABA release in the striatum, an effect that is believed to be secondary to the release of dopamine and glutamate. nih.gov

Opioid: There is evidence of interactions between the dopaminergic system stimulated by amphetamines and the endogenous opioid system. Neuroimaging studies have indicated that acute amphetamine administration can induce the release of endogenous opioids in human brain reward systems, such as the nucleus accumbens and orbitofrontal cortex. mdpi.com

Table 2: Summary of Amphetamine's Preclinical Pharmacodynamic Mechanisms.

| Mechanism | Primary Target | Effect | Consequence |

|---|---|---|---|

| Monoamine Transporter Interaction | DAT, NET, SERT | Competitive substrate, reuptake inhibition | Increased synaptic monoamine levels, amphetamine entry into neuron |

| VMAT2 Inhibition | VMAT2 | Inhibition of vesicular uptake, disruption of proton gradient | Increased cytosolic monoamine levels |

| MAO Inhibition | MAO-A, MAO-B | Weak inhibition of monoamine metabolism | Increased cytosolic monoamine levels |

| TAAR1 Interaction | TAAR1 | Agonism, activation of PKA/PKC | Modulation of transporter function, promotion of efflux |

| Monoamine Efflux | DAT, NET, SERT | Reverse transport of monoamines | Massive, non-vesicular release of monoamines into synapse |

| Neurotransmitter Crosstalk | Glutamate, GABA, Opioid Systems | Downstream modulation | Altered release of glutamate, GABA, and endogenous opioids |

Intracellular Signaling Cascades (e.g., cAMP, PI3K/Akt/mTOR pathways)

Amphetamine initiates a complex cascade of intracellular signaling events, primarily triggered by its interaction with monoamine transporters and subsequent elevation of extracellular dopamine and norepinephrine. These neurotransmitters then activate their respective G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling pathways crucial for neuronal function.

cAMP Pathway:

A primary pathway affected by amphetamine is the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade. genome.jpnih.gov By increasing dopamine levels, amphetamine stimulates dopamine D1 receptors, which are coupled to the Gs alpha-subunit (Gαs). nih.gov This activation of Gαs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. researchgate.net The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). nih.gov

Activated PKA, in turn, phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). jneurosci.orgnih.gov The phosphorylation of CREB is a critical step in translating the initial neurochemical effects of amphetamine into longer-lasting changes in gene expression and neuronal function. jneurosci.orgnih.gov Preclinical studies in rats have demonstrated that amphetamine administration leads to a marked induction of CREB phosphorylation in the striatum. jneurosci.orgbohrium.com This effect is dependent on D1 receptor stimulation. jneurosci.orgnih.gov

PI3K/Akt/mTOR Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another significant intracellular signaling cascade influenced by amphetamine, playing a key role in cell growth, survival, and neuroplasticity. nih.govwikipedia.org While direct evidence for amphetamine aspartate monohydrate's specific effects on this pathway is limited, the known interactions of amphetamine with dopamine receptors suggest a modulatory role.

Dopamine receptors can influence the PI3K/Akt pathway. smw.ch For instance, activation of certain dopamine receptor subtypes can lead to the activation of Akt. smw.ch Activated Akt can then phosphorylate and regulate a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). acs.org The mTOR signaling pathway is a central regulator of protein synthesis and has been implicated in the mechanisms of action of various psychoactive drugs. smw.chacs.org Research suggests that disturbances in this pathway, including those involving PI3K, Akt, and mTOR, may be associated with the pathophysiology of conditions for which amphetamines are studied. nih.gov

Neurochemical Impact on Neuroplasticity and Gene Expression

The administration of amphetamine induces significant and time-dependent changes in neuroplasticity-related gene expression in key brain regions like the nucleus accumbens (NAc) and dorsal striatum (DS). researchgate.netnih.gov These alterations are thought to underlie the long-term behavioral changes associated with amphetamine exposure. jneurosci.orgnih.gov

Acute amphetamine administration has been shown to upregulate the expression of several immediate-early genes (IEGs), such as c-fos. genome.jpjneurosci.org This induction is mediated by the phosphorylation of CREB, a transcription factor that binds to the promoter regions of these genes. jneurosci.orgnih.gov In rat striatum, amphetamine-induced c-fos expression is dependent on dopamine D1 receptor activation and subsequent CREB phosphorylation. jneurosci.orgnih.gov

Beyond IEGs, amphetamine also modulates the expression of neurotrophic factors and their receptors. Studies in juvenile rats have demonstrated that a single injection of amphetamine can lead to time-dependent changes in the mRNA levels of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB). researchgate.netnih.gov For example, at 90 minutes post-injection, amphetamine upregulated TrkB expression in the NAc and BDNF expression in the DS. researchgate.netnih.gov These neurotrophic factors are critical for neuronal survival, differentiation, and synaptic plasticity. frontiersin.org

Furthermore, chronic exposure to amphetamine can lead to the induction of the transcription factor delta FosB, which is implicated in the long-term adaptive changes in the brain associated with repeated drug exposure. genome.jp The expression of other genes involved in synaptic function and structure, such as the activity-regulated cytoskeleton-associated protein (Arc), is also influenced by amphetamine. pnas.org

The following table summarizes the time-dependent effects of a single amphetamine injection on the expression of neuroplasticity-related genes in the nucleus accumbens and dorsal striatum of juvenile rats. researchgate.netnih.gov

Table 1: Time-Dependent Effects of Amphetamine on Gene Expression in Juvenile Rat Brain

| Time Post-Injection | Brain Region | Gene | Effect |

|---|---|---|---|

| 45 min | Nucleus Accumbens | BDNF | Upregulation |

| 45 min | Nucleus Accumbens | primiR-132 | Upregulation |

| 45 min | Dorsal Striatum | TrkB | Downregulation |

| 90 min | Nucleus Accumbens | TrkB | Upregulation |

| 90 min | Nucleus Accumbens | CREB | Upregulation |

| 90 min | Nucleus Accumbens | p250GAP | Upregulation |

| 90 min | Nucleus Accumbens | primiR-132 | Upregulation |

| 90 min | Dorsal Striatum | BDNF | Upregulation |

| 90 min | Dorsal Striatum | primiR-132 | Upregulation |

| 90 min | Dorsal Striatum | CRF | Upregulation |

| 180 min | Nucleus Accumbens | BDNF | Upregulation |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion in Preclinical Models

The pharmacokinetic profile of amphetamine has been characterized in various preclinical models, providing insights into its absorption, distribution, metabolism, and excretion.

Absorption Kinetics and Bioavailability Characteristics

Following oral administration, amphetamine is well absorbed from the gastrointestinal tract. drugbank.comscielo.org.mx The bioavailability of amphetamine is reported to be over 75%. drugbank.com Peak plasma concentrations are typically reached within a few hours, although this can be influenced by factors such as food intake. drugbank.comhres.ca For instance, in healthy adult subjects, a high-fat meal prolonged the time to reach maximum concentration (Tmax) for both d-amphetamine and l-amphetamine. hres.cafda.gov The rate of absorption is also dependent on the formulation; extended-release formulations are designed to provide a prolonged release of the drug. fda.gov

Distribution Characteristics

Amphetamine exhibits a high volume of distribution, reported to be around 3-4 L/kg, indicating extensive distribution into tissues. drugbank.comscielo.org.mx Due to its lipophilic nature, amphetamine readily crosses the blood-brain barrier, leading to significant concentrations in the central nervous system. scielo.org.mxresearchgate.net Studies in rats have shown that amphetamine and its metabolite, methamphetamine, distribute to various tissues, including the brain. researchgate.net The brain-to-serum concentration ratio can be substantial, particularly with high doses. researchgate.net Amphetamine also distributes to other organs such as the lungs and liver. scielo.org.mx Protein binding of amphetamine in plasma is relatively low, around 20%. drugbank.com

Metabolic Pathways and Enzyme Systems (e.g., Cytochrome P450 2D6 (CYP2D6))

Amphetamine is primarily metabolized in the liver. drugbank.com A key enzyme involved in its metabolism is Cytochrome P450 2D6 (CYP2D6). drugbank.comnih.govpharmgkb.org This enzyme is responsible for the aromatic hydroxylation of amphetamine to form 4-hydroxyamphetamine. fda.govpharmgkb.org Other metabolic pathways include aliphatic hydroxylation to form norephedrine (B3415761) and N-dealkylation. drugbank.com

The activity of CYP2D6 is subject to genetic polymorphism, which can lead to variations in amphetamine metabolism among individuals. pharmgkb.orgnih.gov In vitro studies using human microsomes have shown that amphetamine can act as a weak inhibitor of CYP2D6. pharmgkb.org The metabolic clearance of amphetamine can be influenced by the co-administration of other drugs that are substrates or inhibitors of CYP2D6. nih.gov

Formation of Active Metabolites

The following table provides a summary of the key pharmacokinetic parameters of amphetamine in preclinical and clinical contexts.

Table 2: Pharmacokinetic Properties of Amphetamine

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | >75% | drugbank.com |

| Tmax (oral) | 1-3 hours | drugbank.com |

| Volume of Distribution | 4 L/kg | drugbank.com |

| Protein Binding | ~20% | drugbank.com |

| Primary Metabolizing Enzyme | CYP2D6 | drugbank.comnih.govpharmgkb.org |

| Active Metabolites | 4-hydroxyamphetamine, Norephedrine | fda.govwikipedia.org |

| Elimination Half-life (d-amphetamine) | ~9-11 hours | drugbank.com |

| Elimination Half-life (l-amphetamine) | ~11-14 hours | drugbank.com |

Genetic Polymorphisms and Metabolic Variability

The metabolism of amphetamine is significantly influenced by genetic variations, particularly within the cytochrome P450 (CYP) enzyme system. pharmgkb.org CYP2D6 is a primary enzyme involved in the hydroxylation of amphetamine to its active metabolite, 4-hydroxyamphetamine. pharmgkb.orgtandfonline.com This enzyme is highly polymorphic, with over 105 identified alleles, leading to different metabolic phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers. nih.govresearchgate.net

These genetic variations in CYP2D6 can lead to population-based differences in amphetamine metabolism. pharmgkb.org For instance, about 7% of Caucasians are classified as slow CYP2D6 metabolizers, with this prevalence being higher in Latino and African American populations. contemporaryclinic.com Individuals who are extensive or ultra-rapid metabolizers may be at a higher risk for certain toxic effects of amphetamines. researchgate.net Conversely, poor metabolizers may experience heightened and prolonged pharmacological effects. nih.gov The potential for these genetic polymorphisms to affect the toxicity of CYP2D6 substrates is a significant area of research. researchgate.net While in vitro studies suggest that CYP2D6-mediated metabolites can be more cytotoxic, further research is needed to confirm these findings in human cases of intoxication. researchgate.net

It's important to note that while CYP2D6 is a key player, other enzymes are also involved in the complex metabolic pathways of amphetamine. fda.gov In vitro experiments have indicated minor inhibition of CYP2D6 by amphetamine itself, and minor inhibition of CYP1A2, 2D6, and 3A4 by one or more of its metabolites. pharmgkb.org However, due to factors like autoinhibition and a lack of data on in vivo metabolite concentrations, predicting the full extent of these interactions remains challenging. pharmgkb.org

Excretion Mechanisms and Renal Elimination Factors (e.g., Urinary pH Dependence)

The renal excretion of amphetamine is a critical aspect of its pharmacokinetics and is highly dependent on urinary pH. medilexinc.comresearchgate.net As a weak base with a pKa of 9.9, the ionization of amphetamine in the renal tubules is significantly influenced by the acidity or alkalinity of the urine. tandfonline.com

In acidic urine (pH < 6.0), amphetamine is more ionized, which reduces its reabsorption back into the bloodstream and leads to rapid excretion. tandfonline.com Under these conditions, as much as 74% of a dose can be excreted unchanged in the urine. medilexinc.com Conversely, in alkaline urine (pH > 7.5), amphetamine is less ionized and more lipid-soluble, favoring its reabsorption and delaying its elimination. tandfonline.comdrugbank.com In alkaline conditions, the amount of unchanged amphetamine excreted in the urine can be as low as 1%. medilexinc.com

This pH-dependent excretion has significant implications. For example, a 97% decrease in the urinary excretion of amphetamine can be predicted when urine is alkaline compared to an uncontrolled pH of 6.5. researchgate.netnih.gov At a normal urinary pH, approximately 30-40% of an amphetamine dose is eliminated as the unchanged parent compound. tandfonline.com The remaining portion undergoes hepatic metabolism. tandfonline.com Urinary flow rate also influences amphetamine excretion, with increased flow leading to increased excretion. nih.gov

Drug-Drug Interactions at the Pharmacokinetic Level

The potential for drug-drug interactions at the pharmacokinetic level with amphetamine is a significant consideration. These interactions can occur through various mechanisms, including alterations in metabolism and absorption.

Metabolic Interactions:

CYP2D6 Inhibitors and Inducers: Since CYP2D6 is a major enzyme in amphetamine metabolism, co-administration with drugs that inhibit or induce this enzyme can alter amphetamine's plasma concentrations. nih.govresearchgate.net Potent CYP2D6 inhibitors, such as certain antidepressants, can increase exposure to amphetamine. nih.gov Conversely, CYP2D6 inducers could potentially decrease its effectiveness.

Other CYP Enzymes: While CYP2D6 is primary, other CYP enzymes like CYP1A2 and CYP3A4 may be minorly inhibited by amphetamine metabolites, though the clinical significance of this is not fully established. pharmgkb.org

Absorption and Excretion Interactions:

Urinary pH Modifiers: Drugs that alter urinary pH can significantly impact amphetamine's renal excretion. contemporaryclinic.com

Acidifying Agents: Agents like ammonium (B1175870) chloride increase the ionization of amphetamine in the urine, leading to increased renal clearance and a lower serum level. drugbank.com

Alkalinizing Agents: Conversely, agents such as sodium bicarbonate and antacids decrease ionization, leading to decreased renal clearance and potentially higher serum levels. contemporaryclinic.comdrugbank.com Co-administration with these agents should be approached with caution. contemporaryclinic.com

Other Interactions:

Monoamine Oxidase Inhibitors (MAOIs): Concurrent use of MAOIs is contraindicated as they can lead to a hypertensive crisis. contemporaryclinic.com

Antipsychotics: Antipsychotics like haloperidol (B65202) and chlorpromazine (B137089) can block the central stimulatory effects of amphetamines. contemporaryclinic.com

Anticonvulsants: Amphetamines may delay the intestinal absorption of anticonvulsants like phenytoin (B1677684) and phenobarbital. contemporaryclinic.com

Comparative Preclinical Pharmacological Studies

Enantiomer-Specific Pharmacological Profiles and Potencies (d- vs. l-amphetamine)

Amphetamine exists as two stereoisomers, dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine), which exhibit distinct pharmacological profiles. nih.gov While both isomers act as monoamine releasing agents, their potencies at the dopamine and norepinephrine transporters differ, leading to different behavioral effects. nih.govresearchgate.net

Dopamine vs. Norepinephrine Release: D-amphetamine is a more potent dopamine releaser than l-amphetamine, with studies showing it to be approximately three to four times more potent in this regard. nih.gov In contrast, both isomers are roughly equipotent as noradrenaline releasers. nih.gov L-amphetamine has a more balanced effect on both dopaminergic and noradrenergic systems. researchgate.net

Behavioral Effects: In animal models of ADHD, d-amphetamine has been shown to be more effective at reducing overactivity and impulsiveness, while l-amphetamine appears to be relatively more specific for improving sustained attention. researchgate.net This suggests that the different neurochemical actions of the enantiomers may target different neural circuits associated with ADHD symptoms. researchgate.net

Pharmacokinetics: D-amphetamine is metabolized more rapidly than l-amphetamine, resulting in a shorter half-life. tandfonline.com In adults, the half-life of d-amphetamine is approximately 10 hours, while for l-amphetamine it is about 13 hours. cambridge.org

The differing potencies and effects of the two enantiomers are the basis for the use of mixed amphetamine salt formulations, which aim to provide a broader spectrum of therapeutic action by combining the properties of both d- and l-amphetamine. tandfonline.com

Comparative Studies with Other Psychostimulants (e.g., Methylphenidate, Lobeline)

Comparative preclinical studies have been conducted to differentiate the pharmacological profile of amphetamine from other psychostimulants, most notably methylphenidate.

Amphetamine vs. Methylphenidate:

Mechanism of Action: Both amphetamine and methylphenidate increase synaptic levels of dopamine and norepinephrine. researchgate.netnih.gov However, their primary mechanisms differ. Methylphenidate is primarily a dopamine and norepinephrine reuptake inhibitor. researchgate.netosu.edu In contrast, amphetamine not only inhibits reuptake but also facilitates the release of these neurotransmitters from presynaptic neurons and inhibits the vesicular monoamine transporter 2 (VMAT-2). researchgate.netnih.gov

Neurochemical Effects: In microdialysis studies in rats, amphetamine has been shown to produce a more pronounced increase in extracellular striatal dopamine levels compared to methylphenidate. nih.gov

Behavioral Effects in Animal Models: In rat models of attention and impulsivity, both amphetamine and methylphenidate have been shown to improve attentional performance under certain conditions. frontiersin.org However, amphetamine was also observed to increase premature responses, a measure of impulsive action, while its effect on false alarms (another measure of impulsivity) was a reduction. frontiersin.org

Clinical Efficacy: Meta-analyses have shown that both amphetamine and methylphenidate are highly effective, with some analyses suggesting that amphetamine may have a moderately greater effect than methylphenidate. nih.gov

These preclinical findings highlight the distinct, albeit overlapping, pharmacological profiles of amphetamine and methylphenidate, which may account for the differential clinical responses observed in some individuals.

Pharmacokinetic and Pharmacodynamic Differences in Mixed Salt Formulations

Mixed amphetamine salt (MAS) formulations contain a combination of dextroamphetamine and levoamphetamine salts, typically in a 3:1 ratio of d- to l-amphetamine. tandfonline.comnih.gov This formulation is designed to provide a broader therapeutic effect by leveraging the distinct pharmacological profiles of each enantiomer.

The pharmacokinetic profile of MAS extended-release (XR) formulations is characterized by a double-pulsed delivery system, which prolongs the release of amphetamine compared to immediate-release formulations. fda.gov Following oral administration of MAS XR, peak plasma concentrations of d-amphetamine and l-amphetamine are reached at approximately the same time. nih.govcambridge.org

Studies in healthy adults and adolescents have demonstrated that the pharmacokinetics of d- and l-amphetamine from MAS XR are linear and dose-proportional. nih.govsci-hub.sehres.ca The area under the curve (AUC) and maximum concentration (Cmax) reflect the 3:1 ratio of the d- and l-isomers present in the formulation. nih.govcambridge.org

The half-life of d-amphetamine from MAS XR is shorter than that of l-amphetamine, which is consistent with the faster metabolism of the d-enantiomer. tandfonline.comsci-hub.se Factors such as age and body weight can influence the pharmacokinetics of MAS XR, with maximum exposure (Cmax) decreasing as body weight increases. sci-hub.se

The pharmacodynamic effects of mixed salt formulations are a composite of the actions of both enantiomers. The d-amphetamine component is thought to be primarily responsible for effects on dopamine systems, contributing to improvements in attention and focus, while the l-amphetamine component, with its more balanced effect on norepinephrine, may contribute to other therapeutic effects. nih.govresearchgate.net

Neurobiological Research Perspectives

Regional Neurobiological Effects in Preclinical Models (e.g., Striatum, Prefrontal Cortex, Hippocampus, Substantia Nigra)

Amphetamine administration induces distinct and significant changes across various brain regions in animal models. These effects are crucial for understanding its impact on behavior and cognition.

Prefrontal Cortex (PFC): This region, critical for executive functions, is a primary target of amphetamine. Studies in rats have shown that repeated exposure during a period corresponding to human adolescence leads to long-term changes in dopamine (B1211576) signaling within the PFC that persist into adulthood. illinois.edu Specifically, amphetamine can reduce the ability of PFC neurons to respond to dopamine, which is essential for establishing proper inhibitory tone. illinois.edu Research also indicates that amphetamine induces acute oxidative stress, long-lasting glial reactivity, and transient angiogenesis in the PFC, which can disrupt functions like working memory. nih.gov Furthermore, amphetamine has been found to degrade the coordination between neurons in the prefrontal cortex, disrupting the brain's ability to process time. psypost.org

Striatum (including Nucleus Accumbens): The striatum, particularly the nucleus accumbens, is a key area in the brain's reward circuitry. Amphetamine has been demonstrated to augment dopamine concentrations in the striatum in a dose- and time-dependent manner. drugbank.com Repeated exposure in rats can lead to dendritic changes, including an increase in spine density in the nucleus accumbens, which may persist even after cognitive training. nih.gov These structural alterations are thought to be part of the neuroadaptations underlying addiction-related behaviors.

Hippocampus: This brain region is vital for memory formation and neurogenesis. In preclinical studies, amphetamine has been shown to induce differential changes in the expression of metabotropic glutamate (B1630785) receptor 5 (mGluR5) in cultured hippocampal neurons. nih.gov Chronic administration of d-amphetamine in mice has been found to increase adult hippocampal neurogenesis by enhancing the survival and differentiation of new neurons. nih.gov However, repeated amphetamine exposure can also lead to dendritic changes in the hippocampus, although some of these may be reversible with cognitive training. nih.gov

Substantia Nigra: While less detailed in the provided sources, the substantia nigra is a critical component of the dopamine system. Its neurons project to the striatum, and therefore, the effects of amphetamine on dopamine release and reuptake dynamics invariably involve this pathway.

Table 1: Summary of Regional Neurobiological Effects in Preclinical Models

| Brain Region | Observed Effects | Relevant Findings |

|---|---|---|

| Prefrontal Cortex | Reduced response to dopamine, oxidative stress, glial activation, disrupted neuronal coordination. illinois.edunih.govpsypost.org | Persistent changes in dopamine signaling after adolescent exposure; deficits in working memory. illinois.edunih.gov |

| Striatum | Increased dopamine levels, dendritic changes (increased spine density). drugbank.comnih.gov | Augmentation of dopamine is dose-dependent; structural changes may be long-lasting. drugbank.comnih.gov |

| Hippocampus | Increased neurogenesis, differential mGluR5 expression, dendritic changes. nih.govnih.govnih.gov | Enhanced survival of new neurons; receptor expression changes are dose and time-dependent. nih.govnih.gov |

| Substantia Nigra | Implicated in dopamine pathway alterations. | As the origin of the nigrostriatal dopamine pathway, it is fundamentally involved in amphetamine's effects on the striatum. |

Neurotransmitter Release and Reuptake Dynamics in Neural Circuits

The primary mechanism of action for amphetamine involves the potentiation of catecholamine neurotransmission, primarily dopamine and norepinephrine (B1679862). aap.org

Amphetamines are non-catecholamine, sympathomimetic amines that function by promoting the release of dopamine and norepinephrine from their storage sites in presynaptic nerve terminals. aap.orgnih.govfda.govfda.gov They are understood to block the reuptake of these monoamines into the presynaptic neuron, thereby increasing their concentration in the extraneuronal space. nih.govfda.govfda.govjccc.edu

Once inside the presynaptic terminal, amphetamine is taken up into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). This action displaces neurotransmitters like dopamine from the vesicles into the cytosol. drugbank.com The resulting high cytosolic concentration of dopamine causes the dopamine transporter (DAT) to work in reverse, actively transporting dopamine out of the neuron and into the synaptic cleft. drugbank.com A less significant, but still contributory, mechanism is the direct inhibition of monoamine reuptake through competitive binding to the transporters. drugbank.comaap.org Amphetamine is considered a weak dopamine reuptake inhibitor and a moderate norepinephrine reuptake inhibitor. drugbank.com

Neuronal Network Dysregulation Mechanisms

Beyond simple neurotransmitter level changes, amphetamine can dysregulate the function of entire neuronal networks. Research in mice has demonstrated that amphetamine impairs cognitive functions by disrupting the coordinated activity of neurons in the prefrontal cortex. psypost.org

Key findings indicate that the drug increases the variability of neural signals that encode time, a crucial component of executive functions like planning and attention. psypost.org It weakens the cooperative firing patterns and functional connections between neurons that are normally synchronized during cognitive tasks. psypost.org This breakdown in neural network cooperation is a potential mechanism for the cognitive deficits observed with high-dose or non-medical use. psypost.org This dysregulation may be linked to the disruption of low-frequency brain rhythms, which are important for organizing neural activity during tasks requiring focus. psypost.org Additionally, the increased concentration of dopamine can lead to a dysregulation of glutamate, which has been associated with the development of psychotic symptoms. aap.org

Long-Term Neuroadaptations and Structural Brain Changes in Animal Models

Chronic or repeated exposure to amphetamine in animal models induces enduring neuroadaptations and structural alterations in the brain.

Behavioral Sensitization: One of the most studied long-term effects is behavioral sensitization, where repeated administration of a constant drug dose results in a progressively amplified behavioral response, such as locomotor activity. nih.govfrontiersin.org This phenomenon, which can last for up to a year in rats, is believed to be central to the development of addiction. nih.govfrontiersin.org Even a single exposure to amphetamine can be sufficient to induce long-term behavioral sensitization. nih.gov

Structural Brain Changes: Repeated amphetamine exposure in rats has been shown to cause changes in dendritic morphology, including increased dendritic spine density in the nucleus accumbens and medial prefrontal cortex. nih.gov While some dendritic changes in the hippocampus and prefrontal cortex may revert to control levels following extensive cognitive training, the increased spine density in the nucleus accumbens appears to be more persistent. nih.gov In contrast, some research suggests that long-term therapeutic use in animal models of ADHD may actually decrease abnormalities in brain structure and improve function in areas like the caudate nucleus. wikipedia.org

Neurogenesis: Studies in mice have found that chronic d-amphetamine administration can increase adult hippocampal neurogenesis. nih.gov This effect appears to stem from an increased survival and differentiation of new cells into neurons, rather than from an increase in the proliferation of progenitor cells. nih.gov

Molecular Neuroadaptations (e.g., Receptor Regulation, Gene Expression Changes)

The behavioral and structural changes induced by amphetamine are underpinned by adaptations at the molecular level, including changes in receptor regulation and gene expression.

Receptor and G-Protein Regulation: Acute amphetamine exposure in rats has been shown to selectively induce the gene and protein expression of Activator of G-protein Signaling 1 (AGS1) in the prefrontal cortex. nih.gov This upregulation is augmented in rats sensitized to amphetamine and appears to be regulated by D2 dopamine receptors and, to a lesser extent, glucocorticoid receptors. nih.gov Chronic use can also lead to the downregulation of dopamine receptors. maastrichtuniversity.nl

Gene Expression: Amphetamine triggers an array of signaling cascades that lead to changes in the expression of responsive genes. nih.gov For instance, research on cultured rat neurons demonstrated that amphetamine induces differential, time- and dose-dependent changes in the gene expression of metabotropic glutamate receptor 5 (mGluR5) in cortical and hippocampal neurons. nih.gov These changes were found to be reversible upon removal of the drug. nih.gov A key factor in long-term, addiction-related neuroadaptations is the transcription factor ΔFosB (DeltaFosB). wikipedia.org This protein accumulates in neurons of the striatum after chronic drug exposure and is a significant factor in the molecular and structural changes that underlie addiction. wikipedia.org

Table 2: Summary of Molecular Neuroadaptations

| Molecular Target | Effect of Amphetamine | Brain Region | Key Findings |

|---|---|---|---|

| AGS1 | Upregulation of mRNA and protein levels. nih.gov | Prefrontal Cortex | Effect is regulated by D2 and glucocorticoid receptors; enhanced in sensitized animals. nih.gov |

| mGluR5 | Differential up- and down-regulation of mRNA and protein. nih.gov | Cortex & Hippocampus | Effects are time- and dose-dependent and reversible. nih.gov |

| Dopamine Receptors | Down-regulation with chronic use. maastrichtuniversity.nl | N/A | Can negatively affect processes like memory consolidation in the long term. maastrichtuniversity.nl |

| ΔFosB | Accumulation/Increased expression. wikipedia.org | Striatum | A key transcription factor involved in addiction-related gene regulation and neuroplasticity. wikipedia.org |

Neurobiology of Memory Consolidation Mechanisms

Amphetamine can exert significant influence over the processes of memory consolidation, the transformation of unstable short-term memories into a stable long-term state. maastrichtuniversity.nl This effect is largely mediated by its impact on key neurotransmitters and brain regions involved in memory.

The drug's ability to enhance dopamine and norepinephrine levels is thought to facilitate consolidation. maastrichtuniversity.nlnih.gov Dopamine, in particular, is considered a primary mediator of amphetamine's effects on memory. maastrichtuniversity.nl Animal studies show that amphetamine can enhance the consolidation of long-term recognition memory. nih.gov However, this effect is complex and can be modulated by other factors, such as stress. Research in rats found that amphetamine enhanced memory consolidation when animals were exposed to mild stress after learning but impaired it in the case of strong stress. nih.gov

The amygdala has been identified as a critical brain structure for mediating the consolidation of memories related to drug experiences. nih.gov Studies using a conditioned place preference (CPP) paradigm found that the amygdala is involved in the acquisition, consolidation, and expression of memory for an amphetamine-associated environment. nih.gov While amphetamine can facilitate consolidation, chronic use may negatively affect it in the long term due to factors like dopamine receptor downregulation. maastrichtuniversity.nl

Analytical Chemistry Methodologies for Amphetamine Aspartate Monohydrate Research

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of amphetamine and its related compounds. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most prevalently used techniques. mdpi.comedwiserinternational.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS is a powerful tool for the forensic profiling of amphetamines. mdpi.com It offers high selectivity and sensitivity, enabling the detection of minute quantities of substances within complex mixtures. mdpi.com The technique is effective in separating co-eluting compounds, which is critical for impurity profiling. mdpi.com To improve chromatographic performance for amphetamines, derivatization is often necessary. nih.gov GC-MS has been successfully used to identify synthesis markers, precursor origins, and distribution patterns of illicit amphetamine samples. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique for amphetamine analysis, often coupled with various detectors like UV-Visible, diode array (DAD), or mass spectrometry (MS). mdpi.comedwiserinternational.com HPLC methods can be tailored for the simultaneous determination of amphetamine and its metabolites. edwiserinternational.com Column-switching techniques in HPLC can be employed for both the qualification and quantification of amphetamine and its metabolites in biological samples like urine. edwiserinternational.com Chiral HPLC methods have been developed to separate the enantiomers of amphetamine, which is crucial as the different isomers can have varied physiological effects. sigmaaldrich.com

| Technique | Common Detector | Key Advantages | Common Applications |

|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS, MS/MS), Flame Ionization (FID) | High sensitivity and selectivity, excellent for impurity profiling. mdpi.com | Forensic analysis, impurity profiling, metabolic studies. mdpi.comoup.com |

| High-Performance Liquid Chromatography (HPLC) | UV-Visible, Diode Array (DAD), Mass Spectrometry (MS, MS/MS) | Versatile, suitable for polar and thermolabile compounds, enantiomeric separation. edwiserinternational.comsigmaaldrich.com | Quantitative analysis in biological fluids, enantiomeric separation. edwiserinternational.comsigmaaldrich.com |

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of amphetamine aspartate monohydrate.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic techniques like GC-MS and LC-MS, is a primary tool for the identification and quantification of amphetamines. mdpi.comedwiserinternational.com Tandem mass spectrometry (MS/MS) provides enhanced specificity and is crucial for confirming the identity of analytes, especially in complex matrices. hpst.cz High-resolution mass spectrometry can provide accurate mass measurements, aiding in the identification of unknown impurities and metabolites.

Desorption Electrospray Ionisation Mass Spectrometry (DESI-MS): DESI-MS is an ambient ionization technique that allows for the direct analysis of samples on surfaces with minimal preparation. nih.govrsc.org It has been successfully applied to the rapid screening of amphetamine and its analogues. nih.govuts.edu.au DESI-MS can detect the compound of interest as well as by-products and impurities in a sample. nih.gov The sensitivity of DESI-MS for amphetamine has been shown to be adequate for detecting low levels of the substance. rsc.org

Electrochemical Methods

Electrochemical methods offer a rapid, cost-effective, and portable alternative for the detection of amphetamines. uantwerpen.beresearchgate.net These techniques are based on the oxidation or reduction of the analyte at an electrode surface. uantwerpen.be Voltammetric methods, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), have demonstrated excellent analytical capabilities for the rapid determination of amphetamine-type substances. uantwerpen.be While direct oxidation of amphetamine can be challenging, electrochemical sensors have been developed for its detection. uantwerpen.benih.gov The main challenge for electrochemical methods is selectivity, as structurally similar compounds can exhibit similar electrochemical behavior. uantwerpen.be

Sample Preparation and Derivatization Techniques for Bioanalytical Studies

Effective sample preparation is critical for accurate and reliable bioanalytical results, as it removes interferences from the complex biological matrix. For amphetamine analysis, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). hpst.czukm.my

Derivatization is a key step, particularly for GC-MS analysis, to improve the volatility, thermal stability, and chromatographic properties of amphetamines. sigmaaldrich.comjfda-online.com Acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) is a common approach. nih.gov Silylation reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also widely used. sigmaaldrich.com The choice of derivatizing agent can impact the sensitivity and selectivity of the analysis. nih.gov

| Reagent | Abbreviation | Derivative Formed | Primary Analytical Technique |

|---|---|---|---|

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl derivative | GC-MS nih.govjfda-online.com |

| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl derivative | GC-MS nih.govoup.com |

| Trifluoroacetic anhydride | TFAA | Trifluoroacetyl derivative | GC-MS nih.govnih.gov |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) derivative | GC-MS sigmaaldrich.com |

Method Validation in Research Settings

Method validation is a critical process in analytical chemistry to ensure that a developed method is suitable for its intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. hpst.czgreenpub.orgclinmedjournals.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. greenpub.org For amphetamine, LODs in the low nanogram per milliliter (ng/mL) range have been reported for both HPLC-UV and GC-MS methods after solid-phase extraction.

Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing spiked samples at known concentrations and is expressed as percent recovery. hpst.czgreenpub.org For amphetamine analysis, accuracy values are typically expected to be within a certain percentage of the nominal concentration. greenpub.orgresearchgate.net

Precision: Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD). hpst.czgreenpub.org Both intra-day (within the same day) and inter-day (between different days) precision are evaluated. nih.govresearchgate.net

Recovery: Recovery is the percentage of the true amount of an analyte that is detected by the analytical method. It is an important parameter in assessing the efficiency of the sample extraction process. nih.govoup.com

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Limit of Detection (LOD) | Lowest analyte concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3 nih.gov |

| Limit of Quantification (LOQ) | Lowest analyte concentration that can be quantitatively measured with acceptable accuracy and precision. greenpub.org | Signal-to-noise ratio ≥ 10 nih.govnih.gov |

| Accuracy | Closeness of the measured value to the true value, often expressed as % recovery. greenpub.org | Typically 85-115% of the nominal value. greenpub.org |

| Precision | Agreement between a series of measurements, expressed as Relative Standard Deviation (RSD). greenpub.org | Typically <15-20% RSD. greenpub.orgresearchgate.net |

| Recovery | Efficiency of the extraction procedure. nih.gov | Consistent and reproducible recovery across the concentration range. |

Application in Impurity and Metabolite Profiling for Research

The analytical methodologies described are extensively applied in the profiling of impurities and metabolites of amphetamine for research purposes.

Impurity Profiling: Impurity profiling involves the identification and quantification of impurities in a drug substance. ukm.mynih.gov This information can provide insights into the synthetic route used in its production. mdpi.comukm.my For example, the presence of specific byproducts like 4-methyl-5-phenylpyrimidine (B1615610) and N-formylamphetamine can indicate the use of the Leuckart synthesis method. mdpi.comresearchgate.net GC-MS is a particularly valuable technique for this application due to its ability to separate and identify a wide range of volatile and semi-volatile compounds. mdpi.com

Metabolite Profiling: Metabolite profiling aims to identify and quantify the metabolic products of a drug in biological systems. oup.comtandfonline.com This is crucial for understanding the pharmacokinetic and pharmacodynamic properties of the compound. The major metabolite of amphetamine is 4-hydroxyamphetamine. europa.eu Analytical methods like LC-MS/MS are well-suited for the analysis of polar metabolites in biological fluids. oup.com Metabolomic studies can reveal broader metabolic disruptions associated with amphetamine exposure. tandfonline.comfrontiersin.org

Advanced Research Methodologies and Computational Approaches

In Vitro Receptor Binding Kinetics Studies

Understanding the interaction of amphetamine with its molecular targets, primarily the monoamine transporters, is fundamental to comprehending its mechanism of action. In vitro binding kinetics studies provide precise measurements of these interactions.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for characterizing the affinity of drugs for their receptors. researchgate.neteurofinsdiscovery.comfrontiersin.org These assays utilize a radiolabeled compound (radioligand) known to bind to a specific target, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT). By measuring the displacement of the radioligand by amphetamine, researchers can determine the amphetamine's binding affinity for the transporter. This technique is crucial for understanding the selectivity of amphetamine for different monoamine transporters. frontiersin.org For instance, studies have used radioligands like [3H]BTCP to assess binding to the human dopamine transporter. eurofinsdiscovery.com

Surface Plasmon Resonance (SPR) Spectroscopy

Surface Plasmon Resonance (SPR) spectroscopy is a powerful, label-free technique for real-time monitoring of molecular interactions. researchgate.netsemanticscholar.org In the context of amphetamine research, SPR can be used to study the binding kinetics of amphetamine and its analogs to immobilized monoamine transporters. researchgate.net This technology allows for the direct measurement of the association and dissociation of the drug from its target, providing a dynamic view of the binding event.

Determination of Association and Dissociation Rate Constants (kon, koff) and Equilibrium Dissociation Constant (Kd)

The kinetics of the drug-transporter interaction are defined by several key constants. The association rate constant (kon) describes the rate at which the drug binds to the transporter, while the dissociation rate constant (koff) describes the rate at which it unbinds. universiteitleiden.nl The equilibrium dissociation constant (Kd), which is the ratio of koff to kon (Kd = koff/kon), reflects the affinity of the drug for the transporter. universiteitleiden.nlvcu.edu A lower Kd value indicates a higher binding affinity. These parameters can be determined through various methods, including kinetic analysis of radioligand binding data and electrophysiological measurements. kirj.eesnmjournals.orgpnas.org For example, competition kinetic analysis using a reporter ligand like [3H]PE2I allows for the detailed characterization of the interaction of amphetamine with the dopamine transporter. kirj.ee Such studies have revealed that amphetamine can influence the binding kinetics of other ligands, suggesting complex allosteric interactions. kirj.ee

In Vivo Neuroimaging Techniques in Research (e.g., Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT))

In vivo neuroimaging techniques provide an unparalleled window into the effects of amphetamine on the living brain, allowing researchers to observe changes in neurotransmitter systems in real-time.

Positron Emission Tomography (PET) is a highly sensitive imaging modality that utilizes radiotracers to visualize and quantify neurochemical processes. nih.govpnas.orgnih.gov In amphetamine research, PET is frequently employed to measure drug-induced dopamine release. nih.govpnas.orgnih.govjneurosci.org This is often achieved by using a radioligand that binds to dopamine D2/D3 receptors, such as [11C]raclopride or [11C]FLB 457. nih.govpnas.org When amphetamine administration leads to an increase in synaptic dopamine, the endogenous dopamine competes with the radiotracer for receptor binding, resulting in a reduction in the PET signal. nih.govpnas.org This reduction in binding potential is used as an indirect measure of dopamine release. nih.govjneurosci.org PET studies have demonstrated a dose-dependent increase in dopamine release in various brain regions, including the striatum and prefrontal cortex, following amphetamine administration. nih.gov

Single-Photon Emission Computed Tomography (SPECT) is another valuable nuclear imaging technique used to assess dopaminergic function. nih.govsnmjournals.orgnih.govsnmjournals.org Similar to PET, SPECT uses radiotracers to visualize biological processes. Radiotracers like [123I]FP-CIT and [123I]IBZM, which bind to the dopamine transporter (DAT) and D2/D3 receptors respectively, are commonly used in SPECT studies. nih.govnih.gov SPECT studies have been instrumental in demonstrating alterations in DAT availability in individuals who use amphetamines. nih.govcambridge.org For instance, research has shown that repeated amphetamine administration can lead to a decrease in striatal [123I]FP-CIT binding, indicating a reduction in DAT availability. nih.gov

| Technique | Radiotracer Example | Primary Measurement | Key Finding with Amphetamine |

| PET | [11C]raclopride, [11C]FLB 457 | Dopamine Release (via displacement) | Dose-dependent increase in striatal and cortical dopamine release. nih.govpnas.orgnih.gov |

| SPECT | [123I]FP-CIT, [123I]IBZM | Dopamine Transporter (DAT) Availability | Reduced DAT availability in the striatum with chronic use. nih.govcambridge.org |

Electrophysiological Recording Techniques in Cellular Models

Electrophysiological techniques allow for the direct measurement of the electrical activity of neurons, providing critical insights into how amphetamine modulates neuronal function at the cellular level. rutgers.edunih.govpnas.orgbiorxiv.orgjneurosci.orgnih.gov These studies are often conducted in cellular models, such as brain slices or cultured neurons, where the effects of amphetamine on neuronal firing rates and patterns can be precisely controlled and measured. pnas.orgnih.gov

Single-unit recordings have shown that amphetamine can have complex, dose-dependent effects on the firing rates of dopaminergic neurons in regions like the ventral tegmental area (VTA) and substantia nigra. pnas.orgjneurosci.org While amphetamine generally inhibits the firing of these neurons through dopamine autoreceptor activation, under certain conditions, such as the blockade of D2 receptors, it can produce an excitatory effect. jneurosci.org

Studies have also demonstrated that amphetamine's effects on neuronal firing can be dependent on the baseline firing rate of the neuron. nih.gov For example, in the dorsolateral striatum, amphetamine may increase the firing rate of slowly firing neurons while decreasing it in faster-firing neurons. nih.gov

Furthermore, electrophysiological recordings have been used to investigate changes in neuronal properties following chronic amphetamine exposure and withdrawal. nih.gov These studies have revealed enduring alterations in membrane potential and firing patterns in neurons of the prefrontal cortex and nucleus accumbens. nih.gov

Kinetic Modeling of Drug-Transporter Interactions

Kinetic modeling provides a theoretical framework to understand and predict the complex interactions between amphetamine and monoamine transporters. nih.govumich.educonsensus.appresearchgate.netnih.govnih.gov These computational models integrate experimental data to simulate the dynamic processes of substrate transport and inhibitor binding.

Early models, such as the facilitated exchange diffusion model, proposed that amphetamine is transported into the cell, leading to the counter-transport of dopamine out of the cell. nih.gov More recent and sophisticated kinetic models have expanded on this to account for various experimental observations. These models often incorporate multiple states of the transporter (e.g., outward-facing, inward-facing) and consider the cooperative binding of the substrate and co-transported ions like sodium. nih.govnih.gov

A key aspect of these models is their ability to explain the phenomenon of amphetamine-induced reverse transport, or efflux, of monoamines. nih.govconsensus.appnih.gov Some models propose that amphetamine can induce a "channel-like" mode in the transporter, facilitating this efflux. nih.gov Other models emphasize the role of transporter trafficking, where amphetamine can cause the movement of transporters to and from the cell surface, as a necessary component for sustained dopamine efflux. umich.edu By simulating these processes, kinetic models can help to explain the relative importance of different mechanisms at various times and concentrations of amphetamine and dopamine. umich.edu

Molecular Docking and Computational Chemistry for Target Binding

Computational chemistry and molecular docking have become indispensable tools for elucidating the molecular interactions between amphetamine and its biological targets. These methods provide insights into binding affinities, the physical nature of interactions, and the structural requirements for receptor engagement, thereby guiding drug discovery and design. nih.gov

Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) are prominent computational methods used to investigate these interactions. For instance, studies have employed DFT to calculate the binding energies of amphetamine with various molecules. One such investigation focused on the interaction of amphetamine (AMP) with fingerprinting reagents 1,2-indanedione (IND) and 1,8-diazafluoren-9-one (B1298732) (DFO). nih.gov The calculations revealed that the binding energies were significantly enhanced in the presence of the amino acid alanine (B10760859) (ALA), which is commonly found in latent fingerprints. nih.gov

The binding energy of amphetamine with IND was calculated to be -9.29 kcal/mol, which increased to -12.35 kcal/mol in the presence of alanine. nih.gov Similarly, the binding energy with DFO increased from -7.98 kcal/mol to -10.65 kcal/mol. nih.gov These findings suggest that the presence of amino acids can strengthen the interaction between amphetamine and detecting reagents. nih.gov

SAPT analysis further dissects the nature of these binding forces. For the interaction between amphetamine, alanine, and 1,2-indanedione (AMP-ALA-IND), the electrostatic and exchange components were found to be the primary contributors to the binding affinity. nih.gov In contrast, for the interactions involving 1,8-diazafluoren-9-one (AMP-DFO and AMP-ALA-DFO), dispersion forces were identified as the dominant component. nih.gov

| Interacting Molecules | Binding Energy (E_b) (kcal/mol) | Primary Interaction Components (from SAPT) |

| AMP + IND | -9.29 | Not specified |

| AMP + DFO | -7.98 | Dispersion |

| AMP + ALA + IND | -12.35 | Electrostatic, Exchange |

| AMP + ALA + DFO | -17.19 | Dispersion |

Data sourced from a computational study on amphetamine's interaction with fingerprinting reagents. nih.gov

Beyond detection, computational methods like molecular dynamics simulations (MDS) are crucial for understanding how amphetamine and related compounds bind to their neurobiological targets, such as the trace amine-associated receptor 1 (TAAR1). researchgate.net Research on TAAR1, considered an amphetamine-binding receptor, has shown that interactions with specific amino acid residues, like the negatively charged aspartate (Asp), are critical for binding. researchgate.net These computational approaches provide a molecular basis for the pharmacological actions of amphetamines and are vital for the design of novel therapeutic agents targeting these receptors. nih.govresearchgate.net

Development and Application of Advanced Animal Models for Neurobiological Investigations

Animal models are fundamental to investigating the complex neurobiological effects of amphetamine. These models allow for controlled studies into behavioral, neurochemical, and molecular changes that are otherwise not possible in human subjects. Rodent models, particularly rats, are widely used to study conditions like amphetamine-induced psychosis and mania. nih.govfrontiersin.orgumich.edu

The development of these models involves various administration protocols designed to mimic different patterns of human use. For example, to model amphetamine psychosis, researchers expose rats to amphetamine through methods such as continuous administration via subcutaneous osmotic minipumps or repeated intermittent intraperitoneal injections. nih.gov These different protocols produce distinct behavioral outcomes; continuous administration often leads to tolerance, while intermittent injections can result in behavioral sensitization, a phenomenon characterized by a progressive and lasting enhancement of the drug's effects. nih.govumich.edu Behavioral sensitization is considered a valuable model for the enduring neuroadaptations thought to underlie stimulant psychosis. umich.edu

Neurobiological investigations using these models have revealed profound effects on key neurotransmitter systems. A consistent finding across various models is a significant alteration in the brain's dopaminergic systems. nih.govumich.edu Studies using brain slices from amphetamine-treated rats have demonstrated changes in neurotransmitter release. For instance, various amphetamine treatments have been shown to decrease the potassium-stimulated release of dopamine from striatal and frontal cortical slices. nih.gov In contrast, acute amphetamine administration has been found to enhance the release of D-aspartate, a marker for glutamate (B1630785), specifically in the frontal cortex. nih.gov The GABAergic system also shows alterations, with amphetamine systematically increasing gamma-aminobutyrate (B1235393) (GABA) release from striatal slices. nih.gov

| Amphetamine Treatment | Brain Region | Neurotransmitter Release Change |

| Acute, Continuous, or Intermittent | Striatum | Decreased Dopamine Release |

| Acute, Continuous, or Intermittent | Frontal Cortex | Decreased Dopamine Release |

| Acute | Frontal Cortex | Enhanced D-Aspartate Release |

| All Treatments | Striatum | Enhanced GABA Release |

Table summarizing the effects of different amphetamine treatment paradigms on neurotransmitter release in rat brain slices. nih.gov

Furthermore, animal models of amphetamine-induced mania have elucidated the role of multiple signaling pathways and molecular disturbances. frontiersin.org These models show that amphetamine can disrupt the balance of monoaminergic systems, including both dopamine and serotonin, and affect intracellular signaling cascades such as the cAMP and PI3K/Akt/mTOR pathways, which are crucial for neuroplasticity. frontiersin.org Investigations in these models also point to increased oxidative stress and inflammation in brain regions like the frontal cortex. frontiersin.org

To dissect the specific contributions of different neurotransmitter systems to amphetamine-induced behaviors, researchers use pharmacological tools. In one study, the effects of antagonists for dopaminergic, noradrenergic, and serotonergic receptors were tested on amphetamine-induced locomotor hyperactivity in rats. imrpress.com Pre-treatment with the dopamine antagonist haloperidol (B65202) or the noradrenergic antagonist prazosin (B1663645) significantly reduced this hyperactivity. imrpress.com The serotonin antagonist ritanserin (B1680649) had only a partial effect. imrpress.com These findings highlight that while dopaminergic pathways are critical, noradrenergic neurotransmission also plays a key role in the stimulant effects of amphetamine. imrpress.com

Q & A

Basic: What analytical methods are recommended for characterizing the purity and stability of amphetamine aspartate monohydrate in synthetic preparations?

To ensure purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection, paired with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Stability studies require accelerated testing under varying temperature and humidity conditions (e.g., 40°C/75% RH) over 6–12 months, with periodic quantification of degradation products using mass spectrometry .

Advanced: How can researchers resolve contradictory findings on this compound’s neurotoxicity in preclinical models?

Contradictions in neurotoxicity data (e.g., NMDA receptor antagonism vs. dopamine-mediated excitotoxicity) require rigorous experimental controls. Use in vitro cortical neuron cultures to isolate receptor-specific effects (e.g., NMDA-induced calcium influx assays) and in vivo microdialysis to measure dopamine release dynamics. Meta-analyses of dose-response relationships and exposure durations can contextualize discrepancies .

Basic: What pharmacokinetic (PK) models are suitable for studying this compound in extended-release formulations?

Two-compartment models with first-order absorption and lag times effectively describe extended-release PK profiles. Incorporate population pharmacokinetic (PopPK) approaches to account for inter-individual variability in clinical trials, using sparse sampling protocols validated against plasma concentration-time curves from crossover studies .

Advanced: How should researchers design experiments to optimize the bioavailability of this compound in bilayer tablet formulations?

Adopt a design of experiments (DoE) framework, such as factorial designs, to test variables like excipient ratios (e.g., hydroxypropyl methylcellulose) and granulation methods. Response surface methodology (RSM) can optimize dissolution rates while minimizing hygroscopicity, referencing stability data from monohydrate-specific studies .

Basic: What neuropharmacological mechanisms underlie this compound’s efficacy in ADHD treatment?